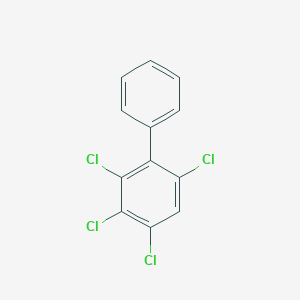
2,3,4,6-Tetrachlorobiphenyl
Overview
Description
2,3,4,6-Tetrachlorobiphenyl is a member of the polychlorinated biphenyl family, which consists of biphenyl molecules with multiple chlorine atoms attached. These compounds were widely used in various industrial applications due to their chemical stability and insulating properties. their persistence in the environment and potential health risks have led to significant scientific interest and regulatory actions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-Tetrachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions, including temperature and chlorine concentration, are carefully controlled to achieve the desired degree of chlorination.
Industrial Production Methods: Industrial production of polychlorinated biphenyls, including this compound, was historically conducted through batch processes involving the direct chlorination of biphenyl. The process was optimized to produce mixtures with specific chlorine content, tailored for various applications such as electrical insulating fluids and plasticizers .
Chemical Reactions Analysis
Types of Reactions: 2,3,4,6-Tetrachlorobiphenyl undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: Reductive dechlorination can occur, especially under anaerobic conditions.
Substitution: Chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Catalysts such as cytochrome P-450 enzymes are commonly involved in the oxidation process.
Reduction: Reductive dechlorination can be facilitated by microbial communities or chemical reductants.
Substitution: Nucleophiles such as hydroxide ions can replace chlorine atoms under basic conditions.
Major Products:
Oxidation: Hydroxylated biphenyls.
Reduction: Lower chlorinated biphenyls.
Substitution: Biphenyl derivatives with different functional groups
Scientific Research Applications
2,3,4,6-Tetrachlorobiphenyl has been extensively studied for its environmental impact and biological effects. Its applications in scientific research include:
Environmental Chemistry: Studying its persistence and degradation in various ecosystems.
Toxicology: Investigating its effects on human health and wildlife.
Bioremediation: Exploring microbial degradation pathways to mitigate its environmental impact.
Analytical Chemistry: Developing methods for detecting and quantifying polychlorinated biphenyls in environmental samples
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetrachlorobiphenyl involves its interaction with cellular receptors and enzymes. It can bind to the aryl hydrocarbon receptor, leading to the activation of various genes involved in xenobiotic metabolism. The compound can also undergo biotransformation through cytochrome P-450 enzymes, resulting in the formation of reactive metabolites that can cause cellular damage .
Comparison with Similar Compounds
- 2,3,4,5-Tetrachlorobiphenyl
- 2,3,5,6-Tetrachlorobiphenyl
- 2,3,4,4’-Tetrachlorobiphenyl
Comparison: 2,3,4,6-Tetrachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects. Compared to other tetrachlorobiphenyls, it may exhibit different rates of degradation and toxicity profiles. For instance, 2,3,4,5-Tetrachlorobiphenyl may undergo different dechlorination pathways compared to this compound .
Properties
IUPAC Name |
1,2,3,5-tetrachloro-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-8-6-9(14)11(15)12(16)10(8)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBRTVXSIVSXIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074177 | |
| Record name | 2,3,4,6-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54230-22-7 | |
| Record name | 2,3,4,6-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054230227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4,6-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,6-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/668WHK8XYK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What factors influence the microbial dechlorination of 2,3,4,6-tetrachlorobiphenyl in the environment?
A: Temperature significantly impacts the microbial dechlorination of this compound. Research has shown that dechlorination rates, pathways, and even the dominant microbial species involved vary greatly depending on the temperature. [, , ] For example, in Woods Pond sediment, different dechlorination processes dominated at different temperatures: Process N (8-30°C), Process P (12-34°C), Process LP (18-30°C), and Process T (50-60°C). [] This highlights the complexity of PCB bioremediation, as temperature fluctuations at contaminated sites can significantly alter dechlorination outcomes.
Q2: What are the primary products of this compound dechlorination?
A: The dechlorination of this compound leads to the formation of several trichlorobiphenyl products. The specific products formed are influenced by factors like temperature and the sediment microbial community. Common products observed in studies include 2,4,6-trichlorobiphenyl, 2,3,6-trichlorobiphenyl, and 2,6-dichlorobiphenyl. [, ] In some cases, further dechlorination to dichlorobiphenyls like 2,4-dichlorobiphenyl, 2-chlorobiphenyl, and 4-chlorobiphenyl was also reported. []
Q3: How does the source of sediment affect the dechlorination of this compound?
A: The origin of the sediment significantly impacts the dechlorination process. Studies comparing PCB-contaminated sediment from Woods Pond (WP) and PCB-free sediment from Sandy Creek Nature Center Pond (SCNC) revealed distinct dechlorination patterns and rates. [] For instance, while both sediments exhibited this compound dechlorination between 12°C and 34°C, dechlorination also occurred at 50-60°C in the WP sediment, suggesting the presence of thermophilic PCB-dechlorinating microorganisms. [] Moreover, the dechlorination rates were consistently higher in WP sediment, indicating a more active dechlorinating microbial community. [] These findings underscore the importance of considering sediment origin when designing bioremediation strategies.
Q4: What are the implications of these research findings for PCB bioremediation efforts?
A: This research provides valuable insights for developing effective bioremediation strategies for PCB-contaminated sites. Understanding the influence of factors like temperature and sediment source on PCB dechlorination can guide the optimization of environmental conditions to enhance the activity of dechlorinating microorganisms. [, , ] Further research into the specific microbial communities involved and their dechlorination capabilities could pave the way for bioaugmentation strategies using specialized microbial cultures to target and remediate PCB contamination. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


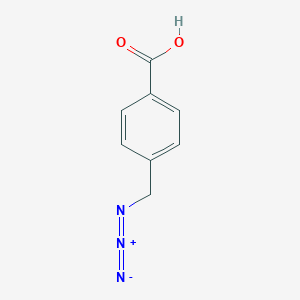
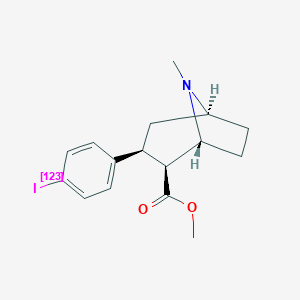
![(3S,4S)-3-Hydroxy-6-methyl-4-[[(2S)-6-(methylcarbamothioylamino)-2-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]hexanoyl]amino]-N-(2-morpholin-4-ylethyl)heptanamide](/img/structure/B164806.png)
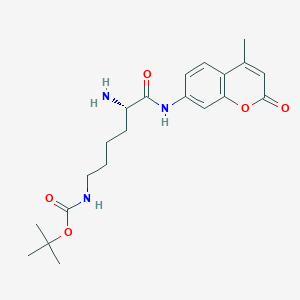
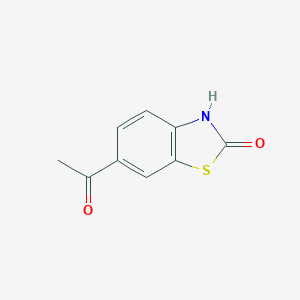
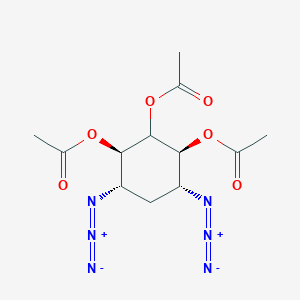
![4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide](/img/structure/B164810.png)
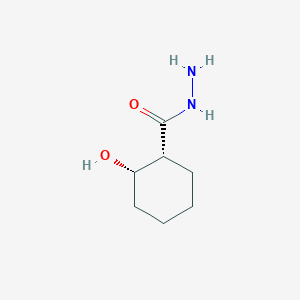
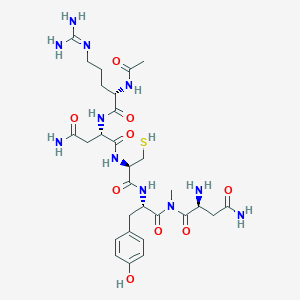
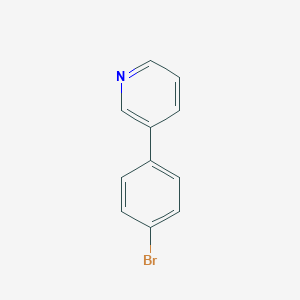

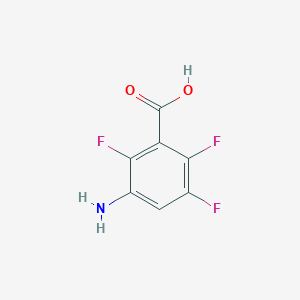
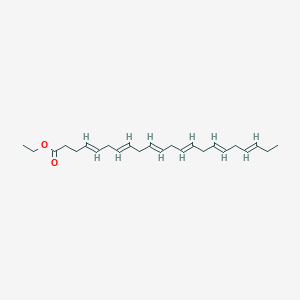
![Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B164836.png)
